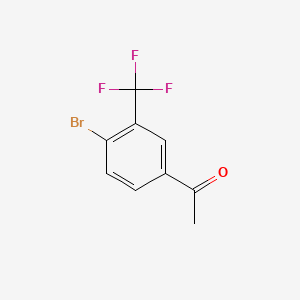

4'-Bromo-3'-(trifluoromethyl)acetophenone

描述

Overview of the Research Landscape for 4'-Bromo-3'-(trifluoromethyl)acetophenone

This compound is a specialized chemical intermediate that has garnered attention for its utility in constructing more complex molecules, particularly within the pharmaceutical and agrochemical sectors. While not as ubiquitously studied as simpler acetophenones, its unique substitution pattern makes it a valuable precursor for targeted applications.

The primary role of this compound in the research landscape is that of a synthetic intermediate. chemicalbook.com Its structure incorporates three key reactive sites: the carbonyl group, the bromine-substituted carbon on the aromatic ring, and the activated methyl group of the acetyl moiety. The presence of the bromine atom facilitates its use in cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or alkyne groups at the 4'-position.

Synthesis of the compound itself typically involves the bromination of 3'-(trifluoromethyl)acetophenone (B147564) or the acylation of 1-bromo-2-(trifluoromethyl)benzene. For instance, a common synthetic route involves the Friedel-Crafts acylation of 1-bromo-2-(trifluoromethyl)benzene. Another approach is the Grignard reaction of halo benzotrifluoride (B45747) isomers followed by reaction with a ketene (B1206846). google.comgoogle.com

Below are the key physicochemical properties of this compound:

| Property | Value |

| Chemical Name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]ethanone |

| Synonyms | 4-Bromo-3-(trifluoromethyl)acetophenone |

| CAS Number | 120077-70-5 |

| Molecular Formula | C₉H₆BrF₃O |

| Molecular Weight | 267.04 g/mol |

This data is compiled from various chemical supplier databases. chemxpert.com

Structural Features and Their Influence on Reactivity

The reactivity of this compound is profoundly influenced by the electronic and steric effects of its bromine and trifluoromethyl substituents. Their specific placement on the phenyl ring dictates the molecule's behavior in various chemical transformations.

Electronic Effects of Bromine and Trifluoromethyl Substituents

The electronic landscape of the aromatic ring in this compound is dominated by the strong electron-withdrawing properties of its substituents.

Trifluoromethyl Group (-CF3): Located at the 3' (meta) position relative to the acetyl group, the -CF3 group exerts a powerful negative inductive effect (-I effect). This is due to the high electronegativity of the three fluorine atoms, which pull electron density away from the aromatic ring through the sigma bonds. This effect significantly deactivates the ring, making it less susceptible to electrophilic aromatic substitution.

Bromine Atom (-Br): Positioned at the 4' (para) position, the bromine atom exhibits a dual electronic nature. It is electron-withdrawing through its inductive effect (-I effect), though less so than the -CF3 group. Simultaneously, it can donate electron density to the ring via a positive resonance effect (+R effect) due to its lone pairs of electrons. However, for halogens, the inductive effect generally outweighs the resonance effect, resulting in a net deactivation of the aromatic ring.

The combined influence of these two electron-withdrawing groups makes the aromatic ring electron-deficient. This deactivation is particularly pronounced at the positions ortho and para to the acetyl group. The acetyl group itself is also a deactivating, meta-directing group. The synergy of these effects strongly governs the regioselectivity of any further substitution on the ring. Furthermore, the electron-deficient nature of the ring makes the attached carbonyl carbon more electrophilic and can influence the acidity of the methyl protons.

Steric Considerations in Reaction Pathways

Steric hindrance, the spatial arrangement of atoms that can impede a chemical reaction, plays a crucial role in the reaction pathways of this compound.

The trifluoromethyl group is considerably bulkier than a hydrogen atom, and its position at the 3'-carbon (ortho to the bromine and meta to the acetyl group) creates a sterically crowded environment on one side of the molecule. This steric bulk can influence the approach of reagents. For reactions involving the carbonyl group, such as nucleophilic addition, the -CF3 group can hinder the trajectory of the incoming nucleophile, potentially favoring attack from the less hindered face.

Similarly, in reactions where the bromine atom is the target, such as in palladium-catalyzed cross-coupling reactions, the adjacent -CF3 group can affect the rate of oxidative addition to the metal center. While this effect is not always prohibitive, it can necessitate more forcing reaction conditions compared to a less substituted aryl bromide. The steric environment created by the substituents is a critical factor for chemists to consider when designing synthetic routes utilizing this versatile building block.

Structure

3D Structure

属性

IUPAC Name |

1-[4-bromo-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWQPRQCBQCKFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401252872 | |

| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401252872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120077-70-5 | |

| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120077-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401252872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Organic Transformations and Reactivity Studies of 4 Bromo 3 Trifluoromethyl Acetophenone

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The reactivity of the aromatic ring in 4'-Bromo-3'-(trifluoromethyl)acetophenone is dominated by the directing effects of its substituents. The acetyl and trifluoromethyl groups are both electron-withdrawing and meta-directing, while the bromine atom is a deactivating ortho-, para-director. The primary site for transformations on the ring is the carbon-bromine bond, which readily participates in a variety of powerful palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Amination and Other Aryl Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most important tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom of this compound serves as an excellent handle for such transformations.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines from aryl halides. wikipedia.org For this compound, this transformation allows for the introduction of a wide range of primary and secondary amines at the 4'-position. The reaction is typically catalyzed by a palladium(0) species, generated in situ, and requires a phosphine (B1218219) ligand and a strong base. wikipedia.orgorganic-chemistry.org The choice of ligand is critical, with bulky, electron-rich phosphines like XPhos, RuPhos, or BINAP often providing high yields. nih.govnih.gov

Table 1: Typical Conditions for Buchwald-Hartwig Amination

| Component | Examples | Purpose |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | XPhos, SPhos, BINAP, P(t-Bu)₃ | Stabilizes the Pd center and facilitates the catalytic cycle |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Deprotonates the amine and facilitates reductive elimination |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-polar aprotic solvent |

| Temperature | Room Temperature to >100 °C | Depends on the reactivity of the substrates and catalyst system |

Suzuki-Miyaura Coupling: To form a new carbon-carbon bond, the Suzuki-Miyaura coupling is frequently employed, reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester. berkeley.edu This reaction is highly versatile and tolerates a wide array of functional groups. For this compound, this allows for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science. berkeley.eduikm.org.my

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the cross-coupling |

| Boron Reagent | Arylboronic acids, Arylboronic esters | Source of the aryl group to be coupled |

| Base | K₂CO₃, Na₂CO₃, KOH | Activates the boronic acid for transmetalation |

| Solvent System | Toluene/H₂O, Dioxane/H₂O, DMF | Often a two-phase system to dissolve both organic and inorganic reagents |

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an arylalkyne. wikipedia.org It typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orgjk-sci.com The Sonogashira coupling of this compound provides access to compounds with a conjugated enyne system, which are valuable precursors for more complex structures. researchgate.netlibretexts.org

Table 3: Typical Conditions for Sonogashira Coupling

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Main catalyst for the cross-coupling |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate |

| Base | Et₃N, i-Pr₂NH | Acts as a solvent and base to deprotonate the alkyne |

| Solvent | THF, DMF | Anhydrous polar aprotic solvent |

Nucleophilic Displacement of Halogens

Direct nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on the aromatic ring and displacement of a leaving group, in this case, the bromine atom. semanticscholar.org For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. youtube.com

In this compound, the acetyl group is para to the bromine, and the trifluoromethyl group is meta. Both groups are strongly electron-withdrawing and therefore activate the ring towards nucleophilic attack. This electronic arrangement makes the displacement of the bromine atom by strong nucleophiles (such as alkoxides, thiolates, or amines) feasible, often under elevated temperatures in a polar aprotic solvent. However, SNAr reactions with aryl bromides are generally less facile than with aryl fluorides or chlorides and often face strong competition from the more efficient and milder palladium-catalyzed coupling reactions described above. youtube.com The reaction may proceed through a concerted mechanism (CSNAr) rather than a stepwise pathway involving a stable Meisenheimer intermediate. nih.gov

Transformations of the Carbonyl Moiety

The ketone functionality is a key site for a variety of synthetic transformations, including reduction to an alcohol and oxidation to an ester.

Reduction of the Ketone Functionality

The ketone group of this compound can be readily reduced to the corresponding secondary alcohol, 1-(4-bromo-3-(trifluoromethyl)phenyl)ethanol.

Achiral Reduction: Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether) can achieve this transformation efficiently. blogspot.comscribd.com NaBH₄ is a milder reagent and offers good chemoselectivity, typically not affecting other functional groups like the trifluoromethyl group or the aryl bromide. organic-chemistry.org

Asymmetric Reduction: For the synthesis of enantiomerically pure or enriched alcohols, asymmetric reduction methods are employed. This can be achieved using chiral reducing agents or, more commonly, a stoichiometric reductant like borane (B79455) (BH₃) in the presence of a chiral catalyst. Catalytic systems such as Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst, or transfer hydrogenation with a chiral ruthenium or rhodium complex, can provide high levels of enantioselectivity. Biocatalytic reductions using enzymes like alcohol dehydrogenases (ADHs) from various microorganisms also offer an effective route to chiral alcohols with high enantiopurity. nih.govresearchgate.netnih.gov

Table 4: Selected Methods for Ketone Reduction

| Reagent/System | Product Type | Key Features |

| NaBH₄ / MeOH | Racemic Alcohol | Mild, chemoselective, operationally simple |

| LiAlH₄ / THF | Racemic Alcohol | More powerful reductant, less chemoselective |

| BH₃ • THF with CBS catalyst | Chiral Alcohol | High enantioselectivity, predictable stereochemistry |

| Ru(II)/chiral diamine catalyst | Chiral Alcohol | Asymmetric transfer hydrogenation, high efficiency |

| Alcohol Dehydrogenase (ADH) | Chiral Alcohol | Biocatalytic, environmentally friendly, high enantioselectivity |

Oxidation Pathways of the Acetophenone (B1666503) Side Chain

While less common than reduction, the acetyl group can undergo oxidative transformations.

Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester through treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid. wikipedia.orgorganic-chemistry.org The regioselectivity of the reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. For acetophenones, the aryl group has a higher migratory aptitude than the methyl group. Therefore, the Baeyer-Villiger oxidation of this compound would yield 4-bromo-3-(trifluoromethyl)phenyl acetate. ucla.edu This transformation can also be achieved using biocatalytic methods with Baeyer-Villiger monooxygenases (BVMOs). researchgate.netnih.gov

Haloform Reaction: As a methyl ketone, this compound can undergo the haloform reaction. Treatment with an excess of halogen (e.g., Br₂) and a strong base (e.g., NaOH) leads to the formation of a carboxylate and a haloform. In this case, the product would be 4-bromo-3-(trifluoromethyl)benzoic acid after an acidic workup. This reaction proceeds via the exhaustive halogenation of the methyl group followed by nucleophilic acyl substitution.

Derivatization at the Alpha-Carbon of the Acetyl Group

The methyl group adjacent to the carbonyl (the α-carbon) is acidic and can be deprotonated to form an enolate. This enolate is a potent nucleophile and can participate in a variety of bond-forming reactions.

Alpha-Halogenation: One of the most common derivatizations is α-halogenation. libretexts.org The reaction can be performed under acidic conditions, for example, using bromine in acetic acid, which proceeds through an enol intermediate. nih.govresearchgate.net Alternatively, various brominating agents like N-bromosuccinimide (NBS) or pyridine (B92270) hydrobromide perbromide can be used. nih.gov The resulting compound, 2,4'-dibromo-3'-(trifluoromethyl)acetophenone, is a valuable intermediate itself, as the α-bromo group can be readily displaced by various nucleophiles in SN2 reactions.

Alpha-Alkylation: The enolate can also be alkylated using an alkyl halide. jove.comnih.gov To avoid side reactions like self-condensation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used to ensure complete and irreversible formation of the enolate before the alkylating agent is added. jove.com More recently, catalytic methods using transition metals like nickel or ruthenium have been developed for the α-alkylation of ketones with alcohols via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. rsc.orgresearchgate.netresearchgate.net

Table 5: Examples of Alpha-Carbon Derivatization Reactions

| Reaction | Reagents | Product Type |

| α-Bromination | Br₂ / Acetic Acid | α-Bromo Ketone |

| α-Alkylation | 1. LDA, THF; 2. R-X | α-Alkyl Ketone |

| Aldol Addition | NaOH, RCHO | β-Hydroxy Ketone |

| Aldol Condensation | NaOH, RCHO, Heat | α,β-Unsaturated Ketone (Chalcone) |

Alpha-Halogenation Reactions and Their Mechanisms

Alpha-halogenation is a foundational transformation for ketones, creating valuable synthetic intermediates. For this compound, this reaction typically involves the substitution of a hydrogen atom on the methyl group (the α-carbon) with a halogen, most commonly bromine or chlorine.

The reaction is frequently carried out using bromine (Br₂) in an acidic solvent like acetic acid, or with N-bromosuccinimide (NBS), which serves as a more manageable source of electrophilic bromine. researchgate.netlibretexts.org The generally accepted mechanism for acid-catalyzed α-halogenation proceeds through an enol intermediate. libretexts.orgmdpi.com

The mechanism unfolds in several steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (H-A). This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack on Halogen: The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic halogen molecule (e.g., Br₂). This results in the formation of a new C-Br bond at the α-position and a positively charged oxonium ion intermediate.

Deprotonation: The final step involves the deprotonation of the oxonium ion by a base, regenerating the carbonyl group and the acid catalyst.

Kinetic studies on similar acetophenones have shown that the reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen's concentration. libretexts.orglibretexts.org This is strong evidence that the formation of the enol is the rate-limiting step, as the halogen is only involved in a subsequent, faster step. libretexts.org The rate of deuterium (B1214612) exchange at the α-position is often identical to the rate of halogenation, further supporting the involvement of a common enol intermediate. libretexts.orglibretexts.org

| Reagent System | Typical Conditions | Product | Reference |

| N-Bromosuccinimide (NBS), p-toluenesulfonic acid | Microwave irradiation | 2-Bromo-4'-bromo-3'-(trifluoromethyl)acetophenone | researchgate.net |

| Pyridine hydrobromide perbromide | Acetic acid, 90 °C | 2-Bromo-4'-bromo-3'-(trifluoromethyl)acetophenone | researchgate.netnih.gov |

| Bromine (Br₂) | Acetic acid | 2-Bromo-4'-bromo-3'-(trifluoromethyl)acetophenone | libretexts.org |

Further Functionalization via Alpha-Substituted Intermediates

The product of α-halogenation, 2-halo-4'-bromo-3'-(trifluoromethyl)acetophenone, is a highly versatile synthetic intermediate. The newly introduced halogen at the α-position serves as an excellent leaving group, paving the way for a variety of subsequent functionalizations, primarily through nucleophilic substitution and elimination reactions.

Nucleophilic Substitution: The α-carbon of the halo-ketone is electrophilic and susceptible to attack by a wide range of nucleophiles in an Sₙ2-type reaction. This allows for the introduction of diverse functional groups, leading to the synthesis of complex molecules. Examples of nucleophiles and the resulting products include:

Azides (e.g., NaN₃): To form α-azido ketones, which are precursors to α-amino ketones.

Amines: To synthesize α-amino ketones, which are important pharmacophores.

Thiolates: To produce α-thio ketones.

Carboxylates: To form α-acyloxy ketones.

Elimination Reactions: In the presence of a non-nucleophilic or sterically hindered base, such as pyridine, the α-bromo ketone can undergo dehydrobromination. libretexts.org This E2 elimination reaction removes the α-halogen and a β-hydrogen (from the methyl group, if applicable, though in this case it leads to the formation of an α,β-unsaturated ketone from a precursor with more alpha hydrogens) to introduce a carbon-carbon double bond, yielding an α,β-unsaturated ketone. libretexts.org These unsaturated systems are themselves valuable intermediates, capable of undergoing conjugate additions.

Investigations into Reaction Mechanisms and Kinetics

Influence of Substituent Effects on Reaction Pathways

The reactivity of this compound is profoundly influenced by the electronic properties of the bromo and trifluoromethyl substituents on the aromatic ring. Both groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates the acetyl group and its α-protons towards other transformations.

Trifluoromethyl Group (-CF₃): This group exerts a powerful, purely electron-withdrawing inductive effect (-I). It does not participate in resonance. Its presence at the meta position strongly deactivates the ring and increases the acidity of the benzylic α-protons of the acetyl group.

The combined electron-withdrawing character of these substituents has a significant impact on reaction kinetics. For reactions involving the formation of an enol or enolate intermediate, such as α-halogenation, the increased acidity of the α-protons facilitates their removal. This can lead to a faster rate of enolization compared to unsubstituted acetophenone. semanticscholar.orgresearchgate.net Studies on p-bromoacetophenone have demonstrated that it undergoes enolization at a greater velocity than acetophenone due to the electron-withdrawing nature of the bromo group. semanticscholar.orgresearchgate.net The addition of a second, more powerful electron-withdrawing group like -CF₃ is expected to enhance this effect further.

| Substituent (X in X-C₆H₄COCH₃) | Hammett Constant (σₚ) | Effect on α-Proton Acidity | Expected Enolization Rate |

| H | 0.00 | Baseline | Baseline |

| p-Br | +0.23 | Increase | Faster |

| m-CF₃ | +0.43 | Strong Increase | Significantly Faster |

Note: Hammett constants are used to quantify the electronic effect of substituents.

Mechanistic Probes and Intermediates Characterization

Elucidating the precise mechanism of reactions involving this compound requires sophisticated analytical techniques. Kinetic studies are a primary tool for understanding reaction pathways. By systematically varying the concentrations of reactants and catalysts and monitoring the reaction rate, a rate law can be established. libretexts.org As noted, for α-halogenation, the rate law often points to enol formation as the rate-determining step. libretexts.org

Deuterium Exchange Studies: A common method to probe the involvement of enol or enolate intermediates is through hydrogen-deuterium exchange. Treating the ketone with an acidic or basic source of deuterium (e.g., D₂O, CH₃COOD) allows for the incorporation of deuterium at the α-position. The rate of this exchange can be monitored by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. If the rate of deuterium exchange is identical to the rate of another α-substitution reaction (like halogenation) under the same conditions, it provides compelling evidence that both reactions proceed through the same rate-limiting enol intermediate. libretexts.org

Spectroscopic Monitoring: Modern analytical methods allow for the direct observation of reaction progress. Stopped-flow techniques coupled with IR or NMR spectroscopy can be used to study very fast reactions and potentially detect transient intermediates. nih.gov For instance, the disappearance of the C=O stretching frequency of the starting ketone and the appearance of new signals corresponding to the product can be monitored in real-time to determine reaction kinetics.

Trapping Experiments: In some cases, proposed intermediates can be "trapped" by adding a reagent that reacts specifically with the intermediate to form a stable, characterizable product. While direct trapping of the enol of this compound is challenging, its formation is overwhelmingly supported by a vast body of mechanistic work on related ketone systems. libretexts.orglibretexts.org

Applications of 4 Bromo 3 Trifluoromethyl Acetophenone As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups on the aromatic ring of 4'-Bromo-3'-(trifluoromethyl)acetophenone allows for its participation in a variety of chemical transformations, making it an invaluable starting material in the synthesis of intricate molecular frameworks.

Design and Synthesis of Functionalized Scaffolds

The presence of a bromine atom on the aromatic ring of this compound makes it an ideal substrate for cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura coupling and the Heck reaction enable the introduction of a wide range of substituents at the 4-position of the phenyl ring, leading to the formation of diverse and highly functionalized molecular scaffolds.

For instance, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with various arylboronic acids provides a straightforward route to biaryl ketones. These structures are prevalent in many biologically active compounds and functional materials. The reaction conditions for such couplings are typically mild and tolerant of various functional groups, allowing for the synthesis of a broad library of derivatives.

Similarly, the Heck reaction, which couples the aryl bromide with an alkene, can be employed to introduce vinyl groups, which can be further elaborated into more complex structures. These cross-coupling methodologies provide a powerful platform for the design and synthesis of novel organic molecules with tailored properties.

Role in Multi-Step Synthesis Pathways

Beyond its utility in single-step transformations, this compound serves as a key intermediate in multi-step synthesis pathways for the preparation of complex target molecules, including pharmaceutically relevant compounds. The trifluoromethyl group is a common feature in many modern drugs due to its ability to enhance metabolic stability, binding affinity, and bioavailability.

The acetophenone (B1666503) moiety can be readily transformed into a variety of other functional groups. For example, the ketone can be reduced to an alcohol, which can then be further functionalized. Alternatively, the methyl group of the acetyl moiety can be brominated to form a phenacyl bromide, a reactive intermediate that can participate in the synthesis of various heterocyclic compounds. These transformations, combined with the reactivity of the bromo substituent on the aromatic ring, allow for a stepwise and controlled construction of complex molecular architectures.

Development of Specialty Chemicals and Materials

The unique combination of a trifluoromethyl group and a reactive bromine atom makes this compound an attractive monomer or precursor for the development of specialty chemicals and advanced materials with desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

Building Blocks for Polymeric Systems and Coatings

Trifluoromethyl-containing polymers are known for their excellent thermal and oxidative stability, low dielectric constants, and hydrophobicity. This compound can serve as a monomer or a precursor to monomers for the synthesis of high-performance polymers. For example, it can be envisioned as a starting material for the synthesis of monomers used in the production of polyimides and epoxy resins.

The incorporation of the trifluoromethyl group into the polymer backbone can significantly enhance the material's properties. For instance, in polyimides, the presence of -CF3 groups can increase solubility, lower the dielectric constant, and improve thermal stability. nih.govacs.orgrsc.orgkpi.ua Similarly, epoxy resins containing trifluoromethyl groups often exhibit lower moisture absorption and improved dielectric properties, making them suitable for applications in microelectronics and advanced composites. psu.eduresearchgate.netcnrs.frmdpi.comcnrs.frresearchgate.net

Below is a table summarizing the properties of some trifluoromethyl-containing polymers:

| Polymer Type | Key Properties Attributed to -CF3 Group | Potential Applications |

| Polyimides | Enhanced solubility, Lower dielectric constant, Improved thermal stability | Microelectronics, Aerospace components |

| Epoxy Resins | Lower moisture absorption, Improved dielectric properties, High thermal stability | Advanced composites, Electronic packaging |

Precursors for Advanced Material Formulations

The reactivity of the bromo and keto groups in this compound allows for its use as a precursor in the formulation of advanced materials. For example, it can be used to synthesize specialized dyes, liquid crystals, or other functional organic materials. The trifluoromethyl group often imparts unique electronic and physical properties to these materials. The ability to further functionalize the molecule through reactions at the bromine and ketone positions provides a route to fine-tune the properties of the final material for specific applications.

Intermediate for Fluorescent Probes and Biological Imaging Agents

The development of fluorescent probes and imaging agents is a rapidly growing area of research with significant applications in biology and medicine. The trifluoromethyl group can enhance the photophysical properties of fluorophores, such as quantum yield and photostability.

While direct synthesis of fluorescent probes from this compound is not extensively documented in readily available literature, its structural motifs are present in more complex fluorophores. The synthesis of trifluoromethyl-containing fluorophores often involves multi-step processes where a building block like this compound could be a logical starting point. mdpi.com For example, the acetophenone moiety can be a precursor to various heterocyclic systems that are known to exhibit fluorescence. The bromo-substituent allows for the introduction of other aromatic or heteroaromatic systems via cross-coupling reactions, which can extend the conjugation and tune the fluorescence properties.

Furthermore, in the field of Positron Emission Tomography (PET), the development of novel radiotracers is crucial for diagnostic imaging. While specific examples utilizing this compound for PET tracer synthesis are not prominent, the introduction of fluorine-18 (B77423) (a positron emitter) into aromatic rings is a common strategy. The presence of a stable trifluoromethyl group in a molecule that could be targeted for radiolabeling is a desirable feature. The synthesis of PET tracers often involves complex multi-step procedures where versatile building blocks are essential. radiologykey.comchemistryworld.comnih.govresearchgate.netmdpi.com

Synthesis of Conjugated Systems for Imaging Applications

The utility of this compound as a building block for imaging probes lies in its aryl bromide functionality, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, are fundamental in modern organic synthesis for the construction of extended π-conjugated systems. Such systems are often the core of fluorescent dyes and imaging agents, as the extent of conjugation directly influences their absorption and emission properties.

The general strategy involves coupling this compound with a variety of partners to extend the π-system. For instance, a Suzuki coupling reaction with an aryl or heteroaryl boronic acid can be employed to create a biaryl or heteroaryl-aryl linkage. This is a widely used method to introduce additional aromatic rings, thereby red-shifting the absorption and emission wavelengths of the resulting molecule.

Similarly, the Sonogashira coupling with a terminal alkyne introduces a rigid carbon-carbon triple bond into the molecular framework. nih.govscielo.org.mx This not only extends the conjugation but also imparts a linear geometry to that portion of the molecule, which can be beneficial for certain imaging applications where molecular rigidity is desired to enhance fluorescence quantum yields. For example, coupling with a fluorescent alkyne can directly attach a known fluorophore to the trifluoromethylphenyl moiety. nih.gov

Furthermore, the Buchwald-Hartwig amination allows for the introduction of nitrogen-based donors, leading to the formation of donor-π-acceptor (D-π-A) architectures. nih.gov In these systems, the electron-rich amine acts as the donor, the π-system serves as the bridge, and the trifluoromethyl-substituted phenyl ring, along with the acetyl group, can function as the acceptor part of the molecule. These D-π-A dyes often exhibit strong intramolecular charge transfer (ICT) upon photoexcitation, leading to large Stokes shifts and environmentally sensitive fluorescence, which are highly desirable properties for imaging probes. nih.gov

The following table summarizes the key palladium-catalyzed cross-coupling reactions that can be utilized with this compound to synthesize precursors for imaging probes:

| Reaction Type | Coupling Partner | Resulting Linkage | Impact on Conjugated System |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Aryl-Aryl / Heteroaryl-Aryl | Extension of π-conjugation, formation of biaryl systems. |

| Sonogashira Coupling | Terminal Alkyne | Aryl-Alkyne | Linear extension of π-conjugation, increased rigidity. |

| Buchwald-Hartwig Amination | Amine | Aryl-Nitrogen | Introduction of an electron-donating group, formation of D-π-A systems. |

Structure-Activity Relationships in Probe Design

The design of an effective imaging probe is a meticulous process of optimizing its structure to achieve the desired photophysical and biological properties. The this compound moiety, when incorporated into a larger probe scaffold, plays a significant role in defining these properties. Understanding the structure-activity relationships (SAR) is therefore crucial for the rational design of new and improved imaging agents.

The trifluoromethyl group at the 3'-position has a profound electronic effect on the aromatic ring. As a strong electron-withdrawing group, it lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting conjugated system. This can lead to a red-shift in the absorption and emission spectra compared to non-substituted analogues. Moreover, the trifluoromethyl group can enhance the photostability and metabolic stability of the probe, which are critical for in vivo imaging applications.

Systematic modifications to the structure of probes derived from this compound can be made to fine-tune their properties. For example, in a D-π-A scaffold, varying the strength of the electron-donating group introduced via Buchwald-Hartwig amination will directly modulate the ICT character and thus the fluorescence wavelength and sensitivity to the local environment. Similarly, extending the π-linker through iterative Suzuki or Sonogashira couplings will generally lead to longer wavelength emission, which is often desirable for deep-tissue imaging to minimize autofluorescence and light scattering.

The following table illustrates some general structure-activity relationships for imaging probes that could be derived from this compound:

| Structural Modification | Anticipated Effect on Probe Properties | Rationale |

| Extension of the π-conjugated system | Red-shift in absorption and emission spectra | Increased delocalization of electrons lowers the HOMO-LUMO energy gap. |

| Introduction of a strong electron-donating group | Enhanced intramolecular charge transfer (ICT) | Creates a more polarized D-π-A system, often leading to larger Stokes shifts and solvatochromism. |

| Alteration of the linking group (e.g., alkyne vs. vinyl) | Changes in molecular rigidity and planarity | Affects non-radiative decay pathways, potentially influencing fluorescence quantum yield. |

| Modification of the acetyl group | Alteration of binding affinity or reactivity | The ketone can be a site for further chemical modification or can participate in specific interactions with biological targets. |

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Trifluoromethyl Acetophenone

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of 4'-Bromo-3'-(trifluoromethyl)acetophenone are dictated by the interplay of the electron-withdrawing trifluoromethyl group, the inductively withdrawing and mesomerically donating bromo group, and the carbonyl moiety attached to the phenyl ring. These features collectively influence the molecule's charge distribution, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Charge Distribution

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict the distribution of charges on each atom within a molecule. For this compound, the electronegative fluorine and oxygen atoms, along with the bromine atom, are expected to significantly influence this distribution.

In a related study on 3'-(trifluoromethyl)acetophenone (B147564) and 4'-(trifluoromethyl)acetophenone, DFT calculations at the B3LYP/6-311G** level were used to determine Mulliken atomic charges. ijcrr.com The results indicated that the presence of the trifluoromethyl group leads to a significant positive charge on the attached carbon atom and negative charges on the fluorine atoms. ijcrr.com Similarly, the carbonyl oxygen atom typically carries a substantial negative charge, while the carbonyl carbon is positively charged.

For this compound, it is anticipated that the bromine atom at the 4'-position and the trifluoromethyl group at the 3'-position will create a complex electronic landscape on the aromatic ring. The bromine atom can withdraw electron density through induction but donate it through resonance, while the trifluoromethyl group is a strong electron-withdrawing group. This would lead to a non-uniform positive charge distribution on the ring's carbon atoms.

Table 1: Illustrative Mulliken Atomic Charges for Key Atoms in a Substituted Acetophenone (B1666503) (Note: The following data is representative and based on computational studies of similar acetophenone derivatives for illustrative purposes.)

| Atom | Charge (e) |

| O (carbonyl) | -0.55 |

| C (carbonyl) | +0.45 |

| C (ring, attached to C=O) | +0.20 |

| C (ring, attached to CF3) | +0.30 |

| C (ring, attached to Br) | +0.05 |

| Br | -0.05 |

| C (of CF3) | +0.70 |

| F (average of 3) | -0.25 |

HOMO-LUMO Energy Gap Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity.

For aromatic ketones, the HOMO is typically a π-orbital localized on the phenyl ring and the carbonyl group, while the LUMO is often a π*-antibonding orbital. The presence of electron-withdrawing groups like trifluoromethyl and bromo is expected to lower the energies of both the HOMO and LUMO. The strong electron-withdrawing nature of these substituents would likely lead to a relatively large HOMO-LUMO gap, suggesting high kinetic stability. A DFT study on 4-bromo-3-(methoxymethoxy) benzoic acid, a similarly substituted aromatic compound, provides insights into the expected range of these values. researchgate.net

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors (Note: The values below are hypothetical but representative for a molecule with similar electronic characteristics, presented for illustrative purposes.)

| Parameter | Energy (eV) |

| HOMO Energy | -7.50 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 6.00 |

Natural Bond Orbital (NBO) Analysis of Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). The strength of these interactions, known as hyperconjugative interactions, can be quantified by second-order perturbation theory.

Table 3: Plausible Second-Order Perturbation Energies (E(2)) for Key Hyperconjugative Interactions (Note: This table presents hypothetical E(2) values to illustrate the types of interactions and their likely relative strengths.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O(carbonyl) | π(C-C) (ring) | ~ 5-10 |

| LP(3) Br | σ(C-C) (ring) | ~ 1-3 |

| π(C-C) (ring) | π(C=O) | ~ 15-20 |

| π(C-C) (ring) | σ(C-CF3) | ~ 2-5 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are crucial for understanding its physical properties and potential biological activity. Conformational analysis helps to identify the most stable arrangements of the atoms, while molecular dynamics simulations can model the molecule's behavior over time, including the influence of a solvent.

Preferred Conformations and Rotational Barriers

The primary conformational flexibility in acetophenones arises from the rotation of the acetyl group relative to the plane of the phenyl ring. This rotation is defined by the dihedral angle between the plane of the carbonyl group and the plane of the aromatic ring. For many substituted acetophenones, a planar conformation, where this dihedral angle is 0°, is the most stable due to favorable conjugation between the π-systems of the carbonyl group and the phenyl ring.

However, steric hindrance from bulky substituents can lead to non-planar preferred conformations. In the case of this compound, the trifluoromethyl group at the 3'-position is sterically demanding. This could potentially lead to a non-planar ground state to alleviate steric strain. The rotational barrier is the energy required to rotate from a stable conformation to a transition state (typically a perpendicular arrangement). Computational studies on p-substituted acetophenones have explored these conformational preferences. researchgate.net

Table 4: Predicted Conformational Properties (Note: The following values are estimations based on studies of sterically hindered acetophenone derivatives.)

| Parameter | Predicted Value |

| Preferred Dihedral Angle (Phenyl-C=O) | 20° - 40° |

| Rotational Barrier | 3 - 6 kcal/mol |

Influence of Solvent on Molecular Geometry

The presence of a solvent can significantly influence the conformational preferences and geometry of a molecule. Solvents with different polarities can stabilize or destabilize certain conformations depending on their dipole moments. Molecular dynamics simulations and implicit solvation models, such as the Polarizable Continuum Model (PCM), are used to study these effects.

For this compound, which is a polar molecule, an increase in solvent polarity is expected to lead to a greater stabilization of conformations with a larger dipole moment. This could potentially alter the preferred dihedral angle of the acetyl group. A study on 2′-fluoro-substituted acetophenone derivatives demonstrated a linear correlation between the dielectric constant of the solvent and certain NMR coupling constants, which are related to conformational preferences. nih.gov This highlights the sensitivity of molecular conformation to the solvent environment.

Table 5: Hypothetical Influence of Solvent on Molecular Properties (Note: This table illustrates the expected trend of solvent effects on the molecule's geometry and dipole moment.)

| Solvent | Dielectric Constant | Predicted Dihedral Angle | Predicted Dipole Moment (Debye) |

| Gas Phase | 1 | 30° | 2.5 |

| Chloroform | 4.8 | 25° | 3.0 |

| Ethanol | 24.6 | 20° | 3.5 |

| Water | 80.1 | 15° | 4.0 |

Spectroscopic Property Predictions and Vibrational Analysis

Computational methods are instrumental in predicting the spectroscopic signatures of molecules like this compound. These predictions are vital for interpreting experimental spectra and understanding the molecule's vibrational modes.

Theoretical Infrared and Raman Spectroscopy Simulations

Theoretical simulations of infrared (IR) and Raman spectra are typically performed using DFT calculations, often with hybrid functionals like B3LYP and basis sets such as 6-311++G(d,p). dergipark.org.trresearchgate.net These calculations begin with the geometry optimization of the molecule to find its most stable conformation. semanticscholar.org Once the optimized geometry is obtained, the vibrational frequencies and their corresponding intensities for both IR and Raman spectra are calculated. isroset.org

The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. researchgate.net The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular motion, such as C-H stretching, C=O stretching, C-Br stretching, and vibrations of the trifluoromethyl group and the phenyl ring. dergipark.org.tr For instance, in related acetophenone derivatives, the characteristic carbonyl (C=O) stretching frequency is a strong band in the IR spectrum, and its precise position can be accurately predicted computationally.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data Based on Similar Compounds)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| C=O | Stretching | ~1690 - 1710 | Strong | Moderate |

| C-Br | Stretching | ~550 - 650 | Moderate | Strong |

| C-F (of CF₃) | Symmetric Stretch | ~1130 - 1170 | Strong | Moderate |

| C-F (of CF₃) | Asymmetric Stretch | ~1300 - 1350 | Very Strong | Weak |

| Aromatic C=C | Stretching | ~1400 - 1600 | Moderate to Strong | Moderate to Strong |

| Acetyl CH₃ | Symmetric Stretch | ~2920 - 2940 | Weak | Moderate |

Note: This table is illustrative and presents expected values based on computational studies of similar substituted acetophenones. Actual values would require specific DFT calculations for this compound.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a common approach for calculating the ¹³C and ¹H NMR chemical shifts of organic molecules. dergipark.org.trresearchgate.net

These calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. nih.gov Computational studies on related molecules have shown that DFT calculations can reproduce experimental chemical shifts with good accuracy, aiding in the assignment of complex spectra and the structural elucidation of new compounds. nih.gov For this compound, computational predictions would be particularly useful in assigning the chemical shifts of the aromatic carbons and protons, which are influenced by the electronic effects of the bromo and trifluoromethyl substituents.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Hypothetical Data)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C=O | ~195 - 200 | Aromatic H | ~7.5 - 8.2 |

| Aromatic C-Br | ~120 - 125 | Acetyl H₃ | ~2.6 - 2.8 |

| Aromatic C-CF₃ | ~130 - 135 (q) | ||

| CF₃ | ~122 - 126 (q) | ||

| Other Aromatic C | ~128 - 140 | ||

| Acetyl CH₃ | ~25 - 30 |

Note: This table is for illustrative purposes. The 'q' denotes a quartet splitting pattern expected for carbons coupled to the fluorine atoms of the CF₃ group. Actual chemical shifts would need to be determined by specific GIAO calculations.

Theoretical Insights into Reaction Mechanisms and Energetics

Computational chemistry is an indispensable tool for investigating the mechanisms and energetics of chemical reactions. For this compound, theoretical studies can elucidate the pathways of its synthesis and subsequent transformations.

Transition State Characterization and Activation Energies

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and calculate the activation energies. nih.gov This information is crucial for understanding reaction kinetics and predicting the feasibility of a particular reaction pathway. For instance, in the α-bromination of acetophenone derivatives, a key step involves the formation of an enol or enolate intermediate. nih.gov

Theoretical calculations can model the energy profile of this process, including the transition state for the enolization and the subsequent attack by a bromine source. The activation energy barrier for each step can be quantified, providing insights into the rate-determining step of the reaction. cas.cn Such studies often employ advanced computational methods to accurately locate the transition state geometry, which is characterized by a single imaginary frequency in the vibrational analysis.

Computational Modeling of Catalytic Cycles

For reactions involving this compound, such as cross-coupling reactions where the bromine atom is substituted, computational modeling can be used to study the mechanism of catalysis by transition metals like palladium. Theoretical investigations can model the key steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. By calculating the free energy profile of the cycle, researchers can identify the rate-limiting step and understand how the electronic and steric properties of the ligands on the metal catalyst influence the reaction efficiency. These insights are invaluable for the rational design of new and improved catalysts. cas.cn

Advanced Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy for Functional Group Identification and Structural Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with characteristic absorption bands corresponding to specific functional groups.

For 4'-Bromo-3'-(trifluoromethyl)acetophenone, the FT-IR spectrum is expected to prominently feature absorptions related to its key structural components: the carbonyl group (C=O), the trifluoromethyl group (CF₃), the carbon-bromine bond (C-Br), and the aromatic ring.

Key expected vibrational modes for this compound would include:

Carbonyl (C=O) Stretching: A strong, sharp absorption band is anticipated in the region of 1680-1700 cm⁻¹. The exact position is influenced by the electronic effects of the substituted phenyl ring.

Trifluoromethyl (CF₃) Stretching: The C-F bonds in the CF₃ group give rise to very strong and characteristic absorption bands, typically found in the range of 1100-1350 cm⁻¹.

Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the benzene (B151609) ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to be observed in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹.

Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹.

Methyl C-H Bending: The symmetric and asymmetric bending vibrations of the acetyl methyl group are expected in the 1350-1450 cm⁻¹ range.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.

In the FT-Raman spectrum of this compound, vibrations of non-polar or symmetric bonds are often more prominent. Expected prominent signals would include:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the substituted benzene ring often gives a strong Raman signal.

C-Br Stretching: The C-Br bond, being a heavy atom bond, can also produce a noticeable Raman peak.

Symmetric CF₃ Stretching: The symmetric stretching of the C-F bonds in the trifluoromethyl group is expected to be Raman active.

Carbonyl (C=O) Stretching: The carbonyl stretch is also observable in Raman spectra, although it is typically much stronger in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. By analyzing the chemical shifts, signal integrations, and coupling patterns, the connectivity and chemical environment of each atom in the molecule can be mapped out.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. For this compound, the spectrum would show signals corresponding to the aromatic protons and the methyl protons of the acetyl group.

The expected ¹H NMR spectrum would feature:

Aromatic Protons: The three protons on the substituted phenyl ring will appear in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing carbonyl and trifluoromethyl groups. Their splitting pattern will be complex due to spin-spin coupling between them. One would expect to see a doublet, a doublet of doublets, and another doublet, reflecting their relative positions.

Methyl Protons: The three protons of the acetyl methyl group (-COCH₃) will appear as a sharp singlet in a more upfield region (around δ 2.6 ppm). It is a singlet because there are no adjacent protons to couple with. The integration of this signal would correspond to three protons.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound would display distinct signals for each unique carbon atom.

The expected signals in the ¹³C NMR spectrum are:

Carbonyl Carbon: This carbon is highly deshielded and will appear as a singlet at the far downfield end of the spectrum (typically δ 195-200 ppm).

Aromatic Carbons: The six carbons of the benzene ring will show signals in the range of δ 120-140 ppm. The carbons directly attached to the bromine and trifluoromethyl groups will have characteristic chemical shifts and may show coupling to the fluorine atoms of the CF₃ group.

Trifluoromethyl Carbon: The carbon of the CF₃ group will appear as a quartet due to coupling with the three attached fluorine atoms (¹JCF). Its chemical shift will be in the aromatic region.

Methyl Carbon: The carbon of the acetyl methyl group will be the most shielded, appearing as a singlet at the upfield end of the spectrum (around δ 25-30 ppm).

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique used to study fluorine-containing compounds. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would appear as a singlet, as there are no other fluorine atoms in the molecule to couple with. The chemical shift would be in the typical range for an aromatic-CF₃ group, generally around -60 to -65 ppm relative to a CFCl₃ standard.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) after ionization. For this compound, with a molecular formula of C₉H₆BrF₃O, the nominal molecular weight is 267 g/mol , considering the most common isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O). The presence of bromine is a key feature, as it has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which results in a characteristic M+2 isotopic pattern in the mass spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). This process not only forms a molecular ion (M⁺˙) but also induces extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, aiding in structural identification.

For this compound, the molecular ion peak would be observed as a doublet at m/z 266 and 268, corresponding to the [C₉H₆⁷⁹BrF₃O]⁺˙ and [C₉H₆⁸¹BrF₃O]⁺˙ ions, respectively. The fragmentation of this compound is predicted to occur through several characteristic pathways common to aromatic ketones and halogenated compounds.

One primary fragmentation pathway is the alpha-cleavage of the acetyl group, leading to the loss of a methyl radical (•CH₃, 15 Da). This cleavage results in the formation of a stable acylium ion.

Another significant fragmentation involves the cleavage of the bond between the carbonyl group and the aromatic ring. This can lead to the formation of the [M-COCH₃]⁺ ion. Additionally, the loss of the bromine atom (⁷⁹Br• or ⁸¹Br•) or the trifluoromethyl group (•CF₃, 69 Da) are expected fragmentation pathways.

The predicted major fragmentation patterns are summarized in the table below. The relative abundances are hypothetical and serve to illustrate the expected fragmentation behavior based on the stability of the resulting ions.

| Predicted Fragment Ion | Structure | m/z (for ⁷⁹Br) | Proposed Loss |

| [M]⁺˙ | [C₉H₆BrF₃O]⁺˙ | 266 / 268 | - |

| [M - CH₃]⁺ | [C₈H₃BrF₃O]⁺ | 251 / 253 | •CH₃ |

| [M - COCH₃]⁺ | [C₇H₃BrF₃]⁺ | 225 / 227 | •COCH₃ |

| [M - Br]⁺ | [C₉H₆F₃O]⁺ | 187 | •Br |

| [M - CF₃]⁺ | [C₈H₆BrO]⁺ | 197 / 199 | •CF₃ |

| [COCH₃]⁺ | [C₂H₃O]⁺ | 43 | [C₇H₃BrF₃]• |

This interactive table outlines the predicted fragmentation of this compound under Electron Ionization Mass Spectrometry.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule and its fragments, serving as a powerful tool for confirming the identity of a compound.

For this compound, HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass. The calculated exact mass of the molecular ion [C₉H₆⁷⁹BrF₃O]⁺ is 265.9557 Da. An experimental HRMS measurement close to this value would unequivocally confirm the elemental formula of the molecular ion.

Furthermore, HRMS can be applied to the fragment ions to confirm their elemental composition, providing strong evidence for the proposed fragmentation pathways. For instance, the accurate mass of the [M - Br]⁺ fragment ([C₉H₆F₃O]⁺) is calculated to be 187.0371 Da.

| Ion Formula | Calculated Exact Mass (Da) |

| [C₉H₆⁷⁹BrF₃O]⁺ | 265.9557 |

| [C₉H₆⁸¹BrF₃O]⁺ | 267.9537 |

| [C₈H₃⁷⁹BrF₃O]⁺ | 250.9322 |

| [C₇H₃⁷⁹BrF₃]⁺ | 223.9370 |

| [C₉H₆F₃O]⁺ | 187.0371 |

| [C₈H₆⁷⁹BrO]⁺ | 196.9602 |

This interactive table presents the calculated high-resolution masses for the molecular ion and key fragments of this compound.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is an essential technique for separating, identifying, and quantifying the components of a mixture. For a compound like this compound, both Gas Liquid Chromatography (GLC) and High-Performance Liquid Chromatography (HPLC) are valuable for assessing its purity and for monitoring the progress of its synthesis.

Gas Liquid Chromatography (GLC)

Gas Liquid Chromatography (GLC), often simply referred to as Gas Chromatography (GC), is a technique used to separate and analyze compounds that can be vaporized without decomposition. Given the volatility of many acetophenone (B1666503) derivatives, GC is a suitable method for the analysis of this compound. Purity assessment is a common application, often utilizing a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

A typical GC method for this compound would involve a capillary column with a non-polar or medium-polarity stationary phase, such as a polysiloxane-based phase (e.g., 5% phenyl-methylpolysiloxane). The separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

The operating conditions would be optimized to achieve good resolution and peak shape. A representative set of conditions is outlined in the table below. The retention time would be specific to the exact conditions and column used.

| Parameter | Typical Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

This interactive table details typical parameters for the Gas Liquid Chromatography analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. For non-volatile or thermally sensitive compounds, HPLC is often the method of choice. This compound, being an aromatic ketone, is well-suited for analysis by reversed-phase HPLC.

In reversed-phase HPLC, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is commonly used as the mobile phase.

The purity of this compound can be determined by HPLC with UV detection, as the aromatic ring and carbonyl group are strong chromophores. The wavelength of detection would typically be set around 254 nm.

| Parameter | Typical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |

| Injection Volume | 10 µL |

This interactive table provides a summary of typical conditions for the High-Performance Liquid Chromatography analysis of this compound.

常见问题

Q. What are the standard synthetic routes for 4'-Bromo-3'-(trifluoromethyl)acetophenone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via bromination of acetophenone derivatives. A common approach involves using pyridine hydrobromide perbromide as the brominating agent under controlled temperatures (0–25°C) to achieve regioselectivity at the α-position . Alternatively, N-bromosuccinimide (NBS) with Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) in anhydrous solvents (e.g., dichloromethane) can yield >90% purity . Key factors affecting yield include catalyst loading (5–10 mol%), solvent polarity, and reaction time (4–12 hours). Contradictions in reported yields (70–95%) often arise from variations in bromine stoichiometry or side reactions with the trifluoromethyl group .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm bromine and trifluoromethyl substituent positions (e.g., δ ~2.6 ppm for acetyl CH₃, δ ~110–125 ppm for aromatic carbons) .

- GC-MS/HPLC : Quantify purity (>98% for pharmaceutical intermediates) and detect halogenated byproducts .

- X-ray Crystallography : Resolve crystal packing effects influenced by electron-withdrawing groups .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 0–6°C in amber glass vials under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis. Use PTFE-lined caps to avoid reactions with metal contaminants. Safety protocols include PPE (gloves, goggles) and fume hoods due to acute toxicity (H301/H315) .

Advanced Research Questions

Q. How do the electron-withdrawing groups (bromo and trifluoromethyl) influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the trifluoromethyl group enhances electrophilicity via inductive effects, accelerating Pd-catalyzed arylations. For example, coupling with arylboronic acids requires Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C. Computational studies (DFT) show reduced electron density at the aryl ring (Mulliken charge: −0.12 vs. −0.05 for non-halogenated analogs), favoring oxidative addition .

Q. What strategies resolve contradictions in reported catalytic efficiency for asymmetric transformations involving this compound?

- Methodological Answer : Discrepancies in enantioselectivity (e.g., 60–90% ee) arise from ligand design and solvent effects. Chiral ligands derived from trans-1,2-diaminocyclohexane improve ee (>85%) in asymmetric ethylation reactions. Optimize using polar aprotic solvents (e.g., DMF) to stabilize transition states. Kinetic studies (Eyring plots) can identify rate-limiting steps influenced by steric hindrance from the trifluoromethyl group .

Q. How does this compound serve as a precursor for bioactive molecules, and what structural modifications enhance activity?

- Methodological Answer :

- Pharmaceuticals : The trifluoromethyl group enhances metabolic stability in drug candidates. For example, derivatization to α-ketoamides via nucleophilic acyl substitution yields protease inhibitors (IC₅₀ < 100 nM) .

- Agrochemicals : Bromine substitution at the 4'-position increases fungicidal activity against Botrytis cinerea. Structure-activity relationship (SAR) studies show EC₅₀ improvements (2.5 μM → 0.8 μM) with additional chloro substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。